molecular formula C9H13NO4 B036776 2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate CAS No. 207605-47-8

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate

Cat. No. B036776
M. Wt: 199.2 g/mol
InChI Key: DUGXBGWTWDCGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of analogues closely related to 2-Amino-3-hydroxy-3-phenylpropanoic acid involves multiple steps, including highly diastereoselective formation processes and optical resolution techniques. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved by a highly diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998). Similarly, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution further demonstrates the complexity and precision required in synthesizing these compounds (Shiraiwa et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxy-3-phenylpropanoic acid derivatives is elucidated through sophisticated techniques such as X-ray crystallography. For example, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a new amino acid component of bestatin, confirmed its stereochemistry, showcasing the importance of structural analysis in understanding the compound's chemical behavior (Nakamura et al., 1976).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3-hydroxy-3-phenylpropanoic acid and its derivatives highlight their reactivity and the formation of complex molecules. The transformation of 3-amino-3-vinylpropanoic acid to cyclic stabilized forms demonstrates the compound's versatility in chemical synthesis (Cheung & Shoolingin‐Jordan, 1997).

Physical Properties Analysis

The study of the physical properties, such as solubility, melting point, and crystal structure, provides insights into the compound's behavior under different conditions. The optical resolution and preferential crystallization processes used to obtain optically active forms of the compound are indicative of its physical properties influencing synthesis outcomes (Shiraiwa et al., 2006).

Scientific Research Applications

Antioxidant Activities and Health Benefits

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is closely related to hydroxycinnamic acids and their derivatives, which are known for their potent antioxidant activities. These compounds are widely distributed in plants and are present in free, conjugated-soluble, and insoluble-bound forms. Research has shown that hydroxycinnamic acids like ferulic, coumaric, caffeic, and sinapic acids, along with their derivatives, demonstrate significant in vitro and in vivo antioxidant activities. They exert these effects by scavenging various radicals and acting as reducing agents, which contributes to their protective effects against oxidative stress-related diseases (Shahidi & Chandrasekara, 2010). Additionally, structure-activity relationship studies have shown that the antioxidant activity of hydroxycinnamic acids is influenced by their structural features, such as the presence of an unsaturated bond in the side chain and modifications to the aromatic ring and carboxylic function (Razzaghi-Asl et al., 2013).

Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are biodegradable polymers produced by microorganisms as carbon and energy storage compounds. These polymers are synthesized from various hydroxyalkanoic acid monomers, forming ester bonds that result in a wide range of material properties suitable for numerous applications, including biodegradable packaging and medical uses. The biosynthesis and commercialization challenges of PHAs, including the high production costs compared to petroleum-based plastics, are crucial areas of ongoing research (Amara, 2010).

Cosmetic and Therapeutic Applications

Hydroxy acids (HAs), including derivatives of hydroxycinnamic acids, have found extensive use in cosmetic and therapeutic formulations due to their beneficial effects on the skin. These compounds are used to treat conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The mechanisms behind their biological activities, although still requiring further clarification, include antioxidant effects, melanogenesis modulation, and impacts on tanning. The safety and efficacy of products containing HAs, especially concerning their use on sun-exposed skin, have been subjects of significant research interest (Kornhauser et al., 2010).

Safety And Hazards

The compound has hazard statements H302, H312, H332 according to MilliporeSigma . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGXBGWTWDCGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate

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